molecular formula C23H18FN3O5S B2849498 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-65-0

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2849498
CAS RN: 851949-65-0
M. Wt: 467.47
InChI Key: BRVUETDLSWTMTE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluorescent Molecules and Herbicidal Activity

Research into similar chemical structures has led to significant findings in various scientific domains. Notably, compounds related to Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been explored for their unique properties and applications. For instance, the study of trifluoromethyl-promoted functional pyrazolo and tetrazine derivatives, which share a conceptual framework with the compound , has unveiled potential as novel fluorescent molecules. These molecules have been identified as more potent fluorophores compared to their methyl analogs due to their numerous binding sites, enhancing their fluorescence intensity (Yan‐Chao Wu et al., 2006). Additionally, derivatives of 4-(3-trifluoromethylphenyl)pyridazine have been synthesized and evaluated for their bleaching and herbicidal activities, with some exhibiting significant herbicidal action against dicotyledonous plants, surpassing the efficacy of certain commercial herbicides (Han Xu et al., 2008).

Antibacterial Applications

Further investigations have demonstrated the potential of structurally related compounds for antibacterial applications. For example, the synthesis of novel thieno[2,3-c]pyridazines using a precursor with similarities to Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate resulted in compounds that exhibited significant antibacterial activities. This suggests a promising avenue for the development of new antibacterial agents (A. S. Al-Kamali et al., 2014).

Synthesis of Heterocyclic Compounds

The chemical versatility of compounds related to Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is further illustrated by their use in the synthesis of a wide array of heterocyclic compounds. These include pyridine, pyridazine, and pyrimidine derivatives, highlighting the compound's utility as a precursor in the generation of novel chemical entities with potential pharmacological applications (E. A. E. Rady & M. Barsy, 2006).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-2-31-23(30)20-17-13-33-21(25-18(28)12-32-16-6-4-3-5-7-16)19(17)22(29)27(26-20)15-10-8-14(24)9-11-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVUETDLSWTMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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